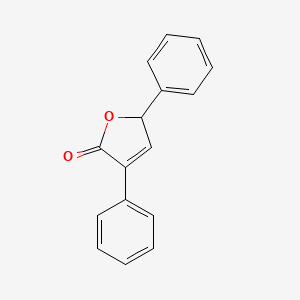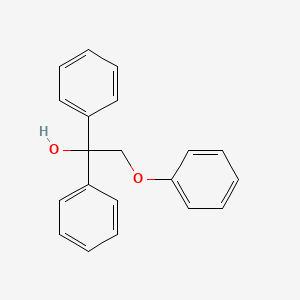![molecular formula C14H28N2O8S2 B14000704 [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate CAS No. 36647-85-5](/img/structure/B14000704.png)
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both sulfonate and amide functional groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate typically involves multiple steps. The initial step often includes the preparation of the intermediate compounds, such as 3-methylsulfonyloxypropanoic acid and hexylamine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the formation of new sulfonate or amide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating new compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Its interactions with biological molecules might offer insights into new drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of [3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide]: This compound shares the sulfonamide group but differs in its overall structure and reactivity.
Tetrahydrobiopterin: Although structurally different, it shares some functional similarities in terms of its interaction with biological molecules.
Uniqueness
[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate is unique due to its combination of sulfonate and amide groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
36647-85-5 |
|---|---|
Molekularformel |
C14H28N2O8S2 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
[3-[6-(3-methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C14H28N2O8S2/c1-25(19,20)23-11-7-13(17)15-9-5-3-4-6-10-16-14(18)8-12-24-26(2,21)22/h3-12H2,1-2H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
KNBXTCDCZUNAHT-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCC(=O)NCCCCCCNC(=O)CCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


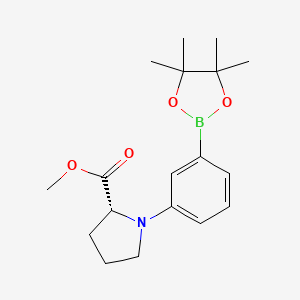
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)

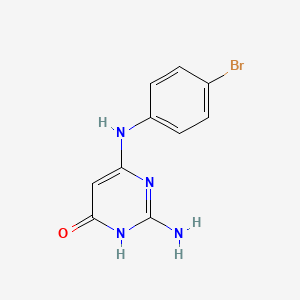

![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
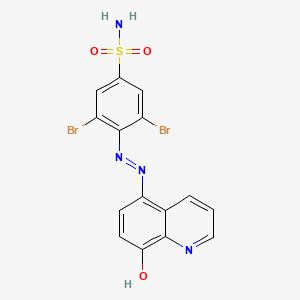
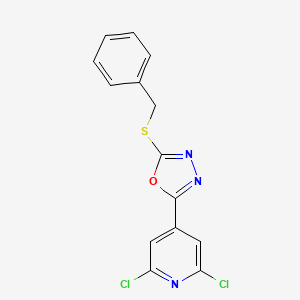
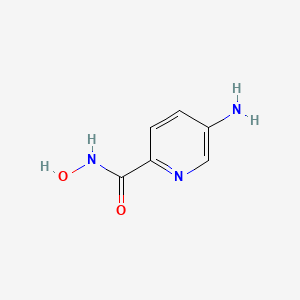
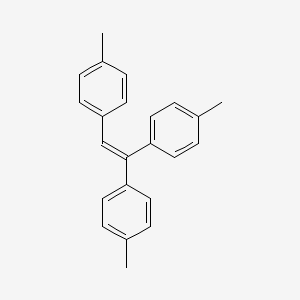
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
